(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate
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Overview
Description
®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family, which is known for its wide range of biological activities. The piperazine ring is a common structural motif in many pharmaceuticals and bioactive molecules due to its ability to enhance the pharmacokinetic properties of the final molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate typically involves the protection of the NH group of ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. This is followed by the reaction with mesyl chloride and treatment with sodium cyanide to yield the protected piperazine . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce production time, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological systems and as a tool to investigate the mechanisms of various biological processes.
Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of ®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites within the cell .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate: This compound lacks the ®-configuration but shares similar structural features.
3-(Trifluoromethyl)piperazine-1-carboxylate: This compound lacks the tert-butyl group but retains the piperazine and trifluoromethyl moieties.
Uniqueness
®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl and trifluoromethyl groups. These features contribute to its distinct pharmacokinetic properties and biological activities, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
tert-butyl (3R)-3-(trifluoromethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGKHZHOGLVVPU-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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